Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro
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Overview
Description
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro is a platinum-based compound with the molecular formula C19H21Cl2N3O2Pt and a molecular weight of 589.37 This compound is known for its unique structure, which includes a platinum center coordinated to an anthracenedione moiety and an aminoethylamino propyl chain
Preparation Methods
The synthesis of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves several steps. The starting materials typically include 9,10-anthracenedione, which is reacted with 3-[(2-aminoethyl)amino]propylamine to form the intermediate compound. This intermediate is then reacted with a platinum precursor, such as platinum(II) chloride, under specific reaction conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and heating to facilitate the formation of the platinum complex.
Chemical Reactions Analysis
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in chemotherapy treatments.
Mechanism of Action
The mechanism of action of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets include DNA and various proteins involved in DNA repair pathways .
Comparison with Similar Compounds
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is widely used in chemotherapy, this compound offers unique advantages, including improved selectivity and reduced side effects. Similar compounds include:
Cisplatin: A platinum-based chemotherapy drug used to treat various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced toxicity.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer.
Properties
Molecular Formula |
C19H19Cl2N3O2Pt |
---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
2-azanidylethyl-[3-[(9,10-dioxoanthracen-1-yl)amino]propyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C19H19N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,20,22H,4,9-12H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
JWBVAHDWECKJOM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCC[N-]CC[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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